![molecular formula C8H7NO2 B1586163 7-Methylbenzo[d]isoxazol-3-ol CAS No. 36238-83-2](/img/structure/B1586163.png)

7-Methylbenzo[d]isoxazol-3-ol

Übersicht

Beschreibung

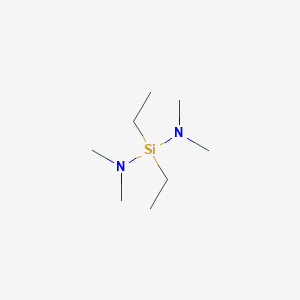

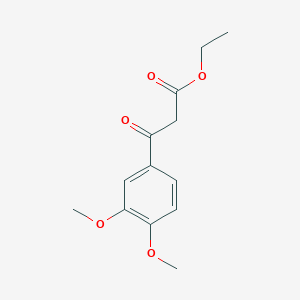

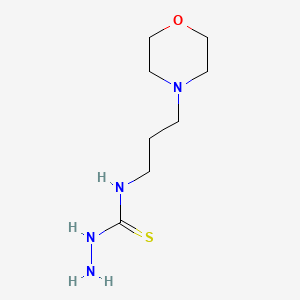

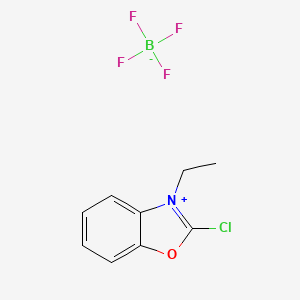

7-Methylbenzo[d]isoxazol-3-ol is a unique chemical with the empirical formula C8H7NO2 and a molecular weight of 149.15 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 7-Methylbenzo[d]isoxazol-3-ol is represented by the SMILES stringCc1cccc2c(O)noc12 . The InChI key for this compound is JUNCQBPTXAQOSA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

7-Methylbenzo[d]isoxazol-3-ol has an empirical formula of C8H7NO2 and a molecular weight of 149.15 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Structural Analysis and Theoretical Studies

A study focused on methyl 4-hydroxybenzoate, also known as methyl paraben, which shares structural similarities with 7-Methylbenzo[d]isoxazol-3-ol. This research involved single crystal X-ray structure determination, Hirshfeld surface analysis for understanding intermolecular interactions, and computational calculations to correlate with experimental data. The findings provided insights into the molecular determinants underlying the pharmaceutical activity of the molecule, highlighting its utility in the cosmetics, drug, and food industries as an antimicrobial agent (Sharfalddin et al., 2020).

Catalysis and Synthesis

In the realm of synthetic chemistry, isoxazoles and their derivatives, including compounds similar to 7-Methylbenzo[d]isoxazol-3-ol, have been employed as intermediates in catalytic processes. For instance, gold-catalyzed [4 + 1]-annulation reactions involving isoxazoles have been developed to construct pyrrole cores, showcasing the versatility of these compounds in facilitating complex chemical transformations (Kardile et al., 2018).

Bioactivity and Medicinal Chemistry

Isoxazole derivatives have been examined for their potential as DNA methyltransferase 1 inhibitors, with certain analogues demonstrating significant in vitro potency and antiproliferative effects against human colon carcinoma cells. This suggests their applicability in developing new therapeutics for diseases such as cancer (Castellano et al., 2010).

Corrosion Inhibition

Research on isoxazole derivatives has also extended to materials science, where such compounds have been evaluated as corrosion inhibitors for metals in acidic environments. Studies have demonstrated their efficiency in protecting metals from corrosion, thereby underscoring their importance in industrial applications (Aslam et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-methyl-1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)11-9-8(6)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNCQBPTXAQOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381947 | |

| Record name | 7-methylbenzo[d]isoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylbenzo[d]isoxazol-3-ol | |

CAS RN |

36238-83-2 | |

| Record name | 7-methylbenzo[d]isoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.